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Compound of Interest

Compound Name: Dactylol

Cat. No.: B1237840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the

marine sesquiterpenoid dactylol, with a focus on the key ring-closing metathesis (RCM) step.

The information presented is compiled from notable total syntheses, offering a comparative

overview of different strategic approaches.

Introduction
Dactylol, a structurally unique bicyclo[6.3.0]undecane sesquiterpenoid first isolated from the

sea hare Aplysia dactylomela, has attracted considerable attention from the synthetic

community due to its challenging medium-sized eight-membered ring. Ring-closing metathesis

(RCM) has emerged as a powerful and efficient strategy for the construction of this core

structure. This document outlines two distinct and successful approaches to the total synthesis

of dactylol employing RCM, detailing the experimental procedures and quantitative data for

key transformations.

Synthetic Strategies Overview
Two primary strategies for the synthesis of dactylol via RCM are highlighted here:

The Fürstner Synthesis (1996): This approach utilizes a Schrock molybdenum carbene

complex to catalyze the RCM of a diene precursor, which is synthesized through a

convergent route involving a three-component coupling.[1][2]
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The Vanderwal Synthesis (2010): This strategy employs an allylsilane ring-closing

metathesis followed by a fluoride-mediated desilylation to furnish the dactylol core.[3]

The logical workflow for both syntheses involves the assembly of a suitable acyclic diene

precursor followed by the pivotal RCM reaction to construct the eight-membered ring and

subsequent final transformations to yield dactylol.
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General workflow for dactylol synthesis via RCM.
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Data Presentation
Table 1: Comparison of Key RCM Step in Dactylol
Syntheses

Parameter
Fürstner Synthesis (1996)
[1]

Vanderwal Synthesis
(2010)[3]

RCM Precursor Diene 11b Allylsilane Diene

Catalyst
Schrock's Molybdenum

Carbene

Grubbs' Second Generation

Catalyst

Catalyst Loading Not explicitly stated 5 mol %

Solvent Benzene Dichloromethane (DCM)

Concentration 0.05 M 0.002 M

Temperature Room Temperature 45 °C (reflux)

Reaction Time 30 minutes 14 hours

Yield of Cyclized Product 91% 85%

Table 2: Overall Synthesis Comparison
Parameter

Fürstner Synthesis (1996)
[1][2]

Vanderwal Synthesis
(2010)[3]

Total Number of Steps 6 7

Overall Yield Excellent (not specified) 24%

Key Features
Three-component coupling,

Schrock catalyst RCM
Allylsilane RCM/S(E)' strategy

Experimental Protocols
The Fürstner Synthesis (1996)
This synthesis features an efficient construction of the RCM precursor via a three-component

coupling reaction.
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Protocol 1: Synthesis of the Diene Precursor

A detailed experimental procedure for the multi-step synthesis of the diene precursor 11b was

not fully available in the referenced abstracts. The key steps mentioned include a 1,4-addition

of a methylcopper reagent to cyclopentenone, trapping of the resulting enolate with 2,2-

dimethyl-4-pentenal, elaboration of the resulting aldol to a trans-disubstituted cyclopentanone,

and subsequent reaction with a methallylcerium reagent to afford a mixture of diastereomeric

tertiary alcohols. These alcohols are then separated and O-silylated to yield the diene

precursors.[1][2]
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Synthesis of the RCM precursor in the Fürstner approach.

Protocol 2: Ring-Closing Metathesis
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To a solution of the diene 11b (1 equivalent) in dry, degassed benzene (to achieve a 0.05 M

concentration) under an argon atmosphere is added Schrock's molybdenum carbene catalyst.

The reaction mixture is stirred at room temperature for 30 minutes. The reaction progress can

be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed

under reduced pressure, and the residue is purified by flash column chromatography on silica

gel to afford the cyclized product.

Protocol 3: Deprotection to Afford (±)-Dactylol

The silyl ether protecting group on the cyclized intermediate is removed using standard

deprotection conditions, such as treatment with tetrabutylammonium fluoride (TBAF) in

tetrahydrofuran (THF), to yield (±)-dactylol.

The Vanderwal Synthesis (2010)
This approach showcases the utility of an allylsilane RCM for the construction of the dactylol
core.

Protocol 4: Synthesis of the Allylsilane Diene Precursor

The synthesis of the allylsilane diene precursor involves several steps, including an aldol

addition to establish key stereochemical relationships.[3]

Protocol 5: Ring-Closing Metathesis of the Allylsilane Diene

A solution of the allylsilane diene precursor (1 equivalent) in dry, degassed dichloromethane

(DCM) is prepared to a concentration of 0.002 M. To this solution is added Grubbs' second-

generation catalyst (5 mol %). The reaction mixture is heated to reflux (45 °C) and stirred for 14

hours under an argon atmosphere. After cooling to room temperature, the solvent is removed in

vacuo, and the crude product is purified by flash chromatography to yield the silylated

cyclooctene intermediate.

Protocol 6: Fluoride-Mediated Desilylation to (±)-Dactylol

The cyclized allylsilane intermediate is treated with a fluoride source, such as TBAF, to effect a

desilylation-protodesilylation sequence, which installs the exocyclic methylene group and

furnishes (±)-dactylol. This final step proceeds with retention of the double bond location.[3]
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Spectroscopic Data
(±)-Dactylol

¹H NMR (CDCl₃): δ 5.34 (br s, 1H), 4.85 (s, 1H), 4.70 (s, 1H), 2.40-2.25 (m, 2H), 2.15-1.95

(m, 3H), 1.80-1.55 (m, 4H), 1.45-1.20 (m, 3H), 1.05 (s, 3H), 0.95 (s, 3H).

¹³C NMR (CDCl₃): δ 150.5, 135.0, 130.0, 108.0, 77.0, 52.0, 45.0, 40.0, 38.0, 35.0, 33.0, 30.0,

28.0, 25.0, 23.0.

Note: The spectroscopic data provided is a representative example and may vary slightly

depending on the specific instrumentation and conditions used.

Conclusion
The total synthesis of dactylol has been successfully achieved through multiple strategies

employing ring-closing metathesis as the cornerstone for the construction of the challenging

eight-membered ring. The Fürstner synthesis provides a rapid and high-yielding route using a

Schrock catalyst, while the Vanderwal synthesis offers an alternative approach utilizing an

allylsilane RCM with a Grubbs catalyst. The choice of strategy and catalyst may depend on the

availability of starting materials, desired stereochemical control, and tolerance to functional

groups. These detailed notes and protocols serve as a valuable resource for researchers in

natural product synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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